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In the rapidly evolving landscape of targeted cancer therapy, the Hippo signaling pathway has

emerged as a critical regulator of cell proliferation and organ size, with its dysregulation

implicated in various cancers. The transcriptional enhanced associate domain (TEAD) family of

transcription factors are the final downstream effectors of this pathway. When the Hippo

pathway is inactivated, the transcriptional co-activators YAP and TAZ translocate to the nucleus

and bind to TEAD, driving the expression of genes that promote tumor growth. Consequently,

inhibiting the YAP/TAZ-TEAD interaction has become a promising therapeutic strategy.

This guide provides a detailed comparison of two prominent TEAD inhibitors, VT103 and K-

975, focusing on their mechanisms of action, preclinical efficacy, and selectivity. The

information presented is intended for researchers, scientists, and drug development

professionals.

Mechanism of Action: A Tale of Two Inhibition
Strategies
VT103 and K-975 employ distinct strategies to disrupt TEAD-mediated transcription.

VT103 is an orally active and selective inhibitor of TEAD1 protein palmitoylation[1][2].

Palmitoylation, the covalent attachment of fatty acids to proteins, is a crucial post-translational

modification for TEAD activity. By blocking the auto-palmitoylation of TEAD1, VT103 prevents

the conformational changes necessary for YAP/TAZ binding, thereby inhibiting downstream
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gene transcription[1][3]. Notably, VT103 demonstrates selectivity for TEAD1, with less activity

against other TEAD isoforms[1][3].

K-975, on the other hand, is a potent, selective, and orally active pan-TEAD inhibitor that

directly targets the protein-protein interaction between YAP/TAZ and all TEAD isoforms[4][5][6].

It achieves this by covalently binding to a conserved cysteine residue (Cys359) located in the

palmitate-binding pocket of TEAD proteins[4][5][7]. This covalent modification physically

obstructs the binding of YAP and TAZ, leading to the suppression of their transcriptional

program[4].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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